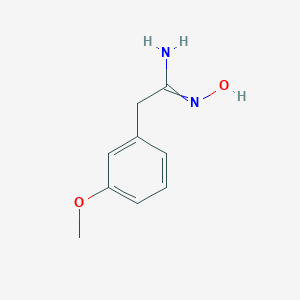

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

説明

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is a substituted acetimidamide derivative characterized by a hydroxyamidine group (-C(=N-OH)-NH₂) attached to a 3-methoxyphenyl moiety. This compound belongs to a broader class of hydroxyacetimidamides, which are widely studied for their diverse applications in medicinal chemistry (e.g., as enzyme inhibitors or receptor antagonists) and materials science (e.g., energetic compounds or metal-chelating ligands). The 3-methoxy substituent on the phenyl ring contributes to electronic and steric effects, influencing reactivity, solubility, and biological activity.

特性

IUPAC Name |

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIHEYWYAMPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

In a typical procedure, 2-(3-methoxyphenyl)acetonitrile (1.0 mmol) is combined with hydroxylamine hydrochloride (2.0 mmol) and sodium bicarbonate (2.0 mmol) in ethanol (10 mL per gram of nitrile). The mixture is refluxed at 80°C for 6 hours under nitrogen atmosphere. The base neutralizes HCl generated during the reaction, preventing protonation of hydroxylamine and ensuring efficient nucleophilic attack.

Key Parameters:

-

Solvent: Ethanol achieves optimal solubility for both nitrile and hydroxylamine.

-

Temperature: Prolonged reflux (6–8 hours) ensures complete conversion, as shorter durations lead to unreacted nitrile.

-

Workup: Post-reaction, the mixture is concentrated, diluted with cold water, and filtered to isolate the crude product. Recrystallization from ethanol/water (1:3) yields pure amidoxime (75–85%).

Analytical Validation

-

1H NMR (400 MHz, DMSO-d6): δ 9.82 (s, 1H, NH), 7.45–7.40 (m, 1H, aromatic), 6.95–6.88 (m, 3H, aromatic), 4.21 (s, 2H, CH2), 3.78 (s, 3H, OCH3).

-

13C NMR (100 MHz, DMSO-d6): δ 163.5 (C=N), 159.2 (OCH3), 134.1, 129.7, 121.4, 114.8 (aromatic), 55.2 (OCH3), 42.1 (CH2).

-

LC-MS (ESI+): m/z calcd. for C10H13N2O2 [M+H]+: 193.1; found: 193.2.

Catalytic Hydrogenation of Nitro Precursors

An alternative route involves reducing nitro intermediates to amidoximes via palladium-catalyzed hydrogenation. This method is advantageous for substrates sensitive to acidic conditions.

Synthesis of 2-(3-Methoxyphenyl)Acetonitrile Oxime

3-Methoxy-2-nitrobenzyl acetate (1.0 mmol) is dissolved in tetrahydrofuran (THF) and subjected to hydrogenation under 1 atm H2 using 10% Pd/C (0.1 equiv) at 20°C for 4 hours. The resulting amine intermediate is treated with acetic anhydride (1.2 equiv) in THF/water (3:1) at 60°C for 1 hour to yield the acetamide derivative, which is subsequently converted to the amidoxime via hydroxylamine treatment.

Optimization Notes:

Photochemical Activation for Amidoxime Formation

Recent advances demonstrate UV–Vis-light-mediated synthesis of amidoximes, offering rapid reaction times and mild conditions.

Light-Promoted Methodology

A solution of 2-(3-methoxyphenyl)acetonitrile (1.0 mmol) and hydroxylamine hydrochloride (2.0 mmol) in acetonitrile is irradiated with a 300 W Hg lamp for 20 minutes at 25°C. The reaction exploits light-induced radical generation, accelerating nucleophilic addition.

Advantages:

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Drawbacks |

|---|---|---|---|---|

| Nitrile Hydroxylation | Ethanol, reflux, 6 h | 75–85% | >95% | Long reaction time |

| Catalytic Hydrogenation | THF, H2, Pd/C, 4 h | 80% | 90% | Multi-step synthesis |

| Photochemical Activation | Acetonitrile, UV, 20 min | 88–91% | >98% | Specialized equipment required |

Challenges and Mitigation Strategies

-

Byproduct Formation:

-

Purification:

Industrial-Scale Considerations

For kilogram-scale production, the nitrile hydroxylation route is preferred due to scalability and cost-effectiveness. Key adjustments include:

化学反応の分析

Types of Reactions

N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Analysis

- Substituent Effects: Aryl Groups: Pyridine analogs (27, 28) exhibit distinct electronic profiles due to the nitrogen atom in the aromatic ring, enhancing hydrogen bonding and receptor binding compared to phenyl derivatives. Positional Isomerism: The 4-methoxy isomer () likely has higher symmetry and crystallinity compared to the 3-methoxy variant, affecting melting points and intermolecular interactions.

Synthetic Yields :

- Biological and Material Applications: Antimicrobial Activity: Oxadiazole-linked acetimidamides () show enhanced antimicrobial effects due to the heterocyclic core, unlike the target compound, which lacks such motifs. The 3-methoxy group in the target compound may reduce stability for such applications.

Physicochemical Properties

- Melting Points: Pyridin-3-yl derivative (28) has a notably higher melting point (173°C) than pyridin-2-yl analog (27, 114–115°C), attributed to stronger intermolecular interactions in the solid state.

- Spectroscopic Data : NMR shifts for pyridine derivatives (e.g., δ8.47 for pyridin-2-yl in 27) differ significantly from phenyl analogs, aiding structural elucidation.

生物活性

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a derivative of 2-methoxyphenols, known for their antioxidant properties. This compound is synthesized through various methods, including dehydrative condensation using phosphine and iodine as mediators. The structure can be characterized through techniques such as NMR, NMR, Fourier-transform infrared (FT-IR) spectroscopy, and elemental analysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This interaction is crucial for its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are critical in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens, making it a candidate for developing treatments for bacterial infections .

- Anti-inflammatory Effects : There is ongoing research into its potential anti-inflammatory activities, which could provide therapeutic benefits in conditions characterized by inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are summarized findings from key research:

Potential Applications

This compound has potential applications across various fields:

- Pharmaceuticals : Due to its biological activities, it may serve as a lead compound for drug development targeting bacterial infections or cancer therapies .

- Agricultural Chemistry : The compound's properties may also be explored for use in agrochemicals aimed at pest control or plant protection strategies.

Q & A

Basic: What synthetic methodologies are employed to synthesize N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide, and how is purity validated?

Answer:

The compound is typically synthesized via nitrile intermediate routes. For example, method B (as described in ) involves reacting 2-(pyridin-2-yl)acetonitrile with hydroxylamine under controlled conditions to yield the imidamide derivative. Key validation steps include:

- HPLC for purity assessment (>95% purity threshold).

- NMR spectroscopy (1H and 13C) to confirm structural integrity. For instance, 1H NMR in DMSO-d6 shows characteristic peaks at δ9.56 (broad singlet, exchangeable with D2O) and δ2.31 (singlet for methyl group) .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular ion peaks.

Basic: What spectroscopic markers in NMR are critical for confirming the structure of this compound?

Answer:

Key NMR signals include:

- 1H NMR :

- 13C NMR :

Advanced: How does the position of methoxy substitution (e.g., 3-methoxy vs. 4-methoxy) influence biological activity in acetimidamide derivatives?

Answer:

Substituent position significantly impacts receptor binding and selectivity:

- 3-Methoxy derivatives (as in the target compound) may exhibit enhanced adenosine A3 receptor antagonism due to steric and electronic effects optimizing interactions with hydrophobic receptor pockets .

- 4-Methoxy analogs (e.g., ) show reduced activity in adenosine receptor assays, likely due to altered hydrogen-bonding patterns .

- Methodological approach : Comparative SAR studies using radioligand binding assays (e.g., IC50 determination for A1/A2A/A3 receptors) .

Advanced: What in vitro assays are recommended to evaluate adenosine A3 receptor antagonism for this compound?

Answer:

Standard protocols include:

- Radioligand displacement assays : Use [125I]AB-MECA as a radioligand in HEK293 cells expressing human A3 receptors. Calculate IC50 values via nonlinear regression .

- cAMP inhibition assays : Measure compound-induced suppression of A3 receptor-mediated cAMP production using luciferase-based reporters .

- Selectivity profiling : Parallel testing against A1 and A2A receptors to confirm target specificity .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar imidamide derivatives?

Answer:

Strategies include:

- Crystallographic studies : Resolve binding modes (e.g., X-ray co-crystallography with target receptors) to explain divergent activities .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of 3-methoxy vs. 4-methoxy derivatives .

- Meta-analysis : Cross-reference enzymatic assays (e.g., iNOS inhibition in ) with receptor binding data to identify off-target effects .

Advanced: What role does the imidamide moiety play in nitric oxide synthase (NOS) inhibition?

Answer:

The imidamide group acts as a bioisostere for arginine, competitively inhibiting NOS by mimicking the substrate’s guanidinium group:

- Enzymatic assays : Measure IC50 values using recombinant human iNOS and NADPH consumption rates .

- Pharmacophore modeling : Identify critical hydrogen-bond interactions between the imidamide NH groups and heme propionate residues in iNOS .

Basic: What storage conditions are recommended to maintain the stability of this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the imidamide group.

- Solvent : Dissolve in anhydrous DMSO for long-term storage (avoid aqueous buffers) .

- Handling : Use inert atmosphere (N2/Ar) during weighing to minimize oxidation .

Advanced: Can this compound form coordination complexes with metal ions, and what applications might this have?

Answer:

The imidamide’s NH and hydroxyl groups enable metal chelation:

- Binuclear complexes : Synthesize with Cu(II) or Zn(II) ions for catalytic applications (e.g., ’s LH4 ligand) .

- Characterization : Use UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements to confirm complexation .

Advanced: How is this compound utilized as a precursor in heterocyclic synthesis?

Answer:

- Multi-component reactions : React with aldehydes and amines to form imidazoline or pyrimidine derivatives (e.g., ’s heterocycle synthesis) .

- Cyclization protocols : Employ EDC/NHS coupling () to generate bioactive macrocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。